Acridine Orange hydrochloride hydrate
Description
Historical Trajectory and Evolution as a Fluorescent Probe in Biological Systems
First extracted from coal tar in the late 19th century, Acridine (B1665455) Orange was initially used as a textile dye. frontiersin.org Its journey into the realm of chemical biology began as researchers recognized its potential as a fluorescent stain for microorganisms. aatbio.commlsascp.com Over time, its application evolved from a simple stain for identifying bacteria to a sophisticated probe for detailed cellular analysis. aatbio.com Early studies established its capacity to label nucleic acids, and this property became the cornerstone of its use in cell biology. aatbio.comnih.gov This transition marked a significant step, moving Acridine Orange from a general histological stain to a specific and powerful tool for probing the intricate inner workings of cells.
Foundational Role in Nucleic Acid Research
Acridine Orange hydrochloride hydrate (B1144303) has played a fundamental role in the study of nucleic acids due to its unique ability to differentiate between double-stranded DNA (dsDNA) and single-stranded RNA (or denatured, single-stranded DNA). ontosight.airesearchgate.net This differential staining is based on the mode of interaction between the dye and the nucleic acid. wikipedia.org
When Acridine Orange binds to dsDNA, it intercalates, or inserts itself, between the base pairs of the double helix. aatbio.commlsascp.com In this state, the dye molecules are sufficiently separated, causing them to fluoresce green upon excitation with blue light. nih.govaatbio.com Conversely, when it interacts with the more flexible single-stranded RNA, the binding is primarily electrostatic with the phosphate (B84403) groups. aatbio.comwikipedia.org This allows the dye molecules to stack and aggregate, leading to a shift in their spectral properties and resulting in a red-orange fluorescence. aatbio.comwikipedia.orgresearchgate.net This metachromatic property allows researchers to visually distinguish DNA-rich structures, like the nucleus, from RNA-rich areas, such as the cytoplasm and nucleolus, within the same cell. nih.govmerckmillipore.com
Table 1: Spectral Properties of Acridine Orange with Nucleic Acids
| Target Molecule | Binding Mechanism | Excitation Max. (nm) | Emission Max. (nm) | Observed Fluorescence |
| dsDNA | Intercalation | ~502 nm wikipedia.orgchemie.de | ~525 nm wikipedia.orgchemie.de | Green nih.gov |
| ssDNA / RNA | Electrostatic Stacking | ~460 nm wikipedia.orgchemie.de | ~650 nm wikipedia.orgchemie.de | Red / Orange microbenotes.comaatbio.com |
Contemporary Significance Across Diverse Biomedical Disciplines
The unique properties of Acridine Orange hydrochloride hydrate continue to make it a vital tool in modern biomedical research, with applications spanning numerous disciplines. chemimpex.com Its ability to provide multifaceted information about cellular status has cemented its place in both basic research and clinical diagnostics. chemimpex.com
In cell biology , it is widely used for cell cycle analysis by flow cytometry, as the dye's fluorescence intensity correlates with nucleic acid content. wikipedia.orgontosight.ai It is also a key reagent for studying programmed cell death, where it can help distinguish between healthy, apoptotic, and necrotic cells based on changes in membrane integrity and nuclear morphology. nih.govnih.gov Researchers have demonstrated that unique spectral signatures from Acridine Orange staining can differentiate between apoptosis and necroptosis. nih.gov
A significant application is the staining of acidic organelles. wikipedia.org Because Acridine Orange is a weak base, it accumulates in compartments with low pH, such as lysosomes, endosomes, and autophagosomes, where it emits a bright orange-red fluorescence. wikipedia.orgmolbiolcell.orgscientificlabs.co.uk This makes it an excellent and cost-effective probe for monitoring processes like autophagy and lysosomal membrane permeabilization. sigmaaldrich.comwikipedia.org
In microbiology and pathology , the dye is used for the rapid detection of microorganisms like bacteria and fungi in clinical specimens. chemimpex.commlsascp.com The differential staining allows bacteria to fluoresce brightly against a darker background of host cells, facilitating their identification. wikipedia.orgmlsascp.com Furthermore, in cancer research , Acridine Orange is being explored for novel applications in fluorescence-guided surgery and as a sensitizer (B1316253) in photodynamic therapy, where light activation of the dye can induce tumor cell death. nih.govfrontiersin.org The development of live-cell imaging techniques, such as Live-Cell Painting using Acridine Orange, allows for real-time monitoring of cellular responses to drugs or toxins, highlighting its ongoing relevance and adaptability in biomedical science. molbiolcell.org
Table 2: Applications of Acridine Orange in Biomedical Research
| Application Area | Biological Target / Process | Observed Fluorescence |
| Nucleic Acid Staining | Double-stranded DNA (dsDNA) | Green researchgate.net |
| Single-stranded RNA (ssRNA) / ssDNA | Red / Orange researchgate.net | |
| Cell Cycle Analysis | Cellular DNA and RNA content | Green (DNA) and Red (RNA) ontosight.ai |
| Apoptosis Detection | Nuclear shrinkage and fragmentation | Red / Yellow-Orange nih.govnih.gov |
| Autophagy/Lysosome Staining | Acidic vesicular organelles (lysosomes, autophagosomes) | Bright Red / Orange wikipedia.orgscientificlabs.co.uk |
| Microbial Detection | Bacteria and Fungi in clinical smears | Bright Orange wikipedia.orgmlsascp.com |
| Cell Viability | Live vs. Dead Cells (often with other dyes) | Green (Live) / Orange (Dead) chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAAUEXLEKAEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704465-79-1 | |
| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Interaction Mechanisms and Biophysical Characterization
Nucleic Acid Binding Dynamics of Acridine (B1665455) Orange Hydrochloride Hydrate (B1144303)
Acridine Orange (AO) hydrochloride hydrate is a versatile fluorescent dye known for its differential staining of nucleic acids, a property that stems from its distinct modes of interaction with double-stranded versus single-stranded structures. These interactions are primarily categorized as intercalation and electrostatic binding, each resulting in unique photophysical signatures.
Intercalative Binding with Double-Stranded Deoxyribonucleic Acid (dsDNA)
The primary mode of interaction between Acridine Orange and double-stranded DNA (dsDNA) is intercalation. wikipedia.orgaatbio.com This process involves the insertion of the planar, heterocyclic acridine ring system between the adjacent base pairs of the DNA double helix. mdpi.cominstras.com This binding mode is stabilized by van der Waals forces and hydrophobic interactions between the dye and the DNA bases.
When AO intercalates into the dsDNA helix as a monomer, it results in a distinct spectroscopic signature. The complex exhibits a maximum excitation at approximately 502 nm and emits a bright green fluorescence with a maximum at around 525 nm. wikipedia.orgaatbio.commedchemexpress.comtocris.com This interaction enhances the fluorescence quantum yield of the dye compared to its free form in solution. nih.gov The binding affinity for this intercalative mode is significant, with reported intrinsic association constants (Kᵢ) ranging from 5 x 10⁴ to 1 x 10⁵ M⁻¹. nih.gov The stoichiometry of this binding typically corresponds to one dye molecule per 2 to 2.4 base pairs. nih.gov
| Nucleic Acid Type | Binding Mode | Excitation Max (λex) | Emission Max (λem) | Observed Fluorescence |
|---|---|---|---|---|
| dsDNA | Intercalation | ~502 nm | ~525 nm | Green |
| ssDNA / RNA | Electrostatic Binding / Stacking | ~460 nm | ~650 nm | Red / Orange |
Electrostatic Association with Ribonucleic Acid (RNA) and Single-Stranded Deoxyribonucleic Acid (ssDNA)
In contrast to its interaction with dsDNA, Acridine Orange binds to single-stranded nucleic acids, such as Ribonucleic Acid (RNA) and single-stranded DNA (ssDNA), primarily through electrostatic forces. wikipedia.orgaatbio.comresearchgate.net The cationic nature of the AO molecule facilitates a strong attraction to the negatively charged phosphate (B84403) backbone of these single-stranded polymers. aatbio.commdpi.com
This initial electrostatic interaction promotes the aggregation and stacking of AO molecules on the nucleic acid template. mdpi.comresearchgate.net This dye-stacking phenomenon leads to a significant metachromatic shift in the dye's fluorescence properties. The resulting complex has an excitation maximum of approximately 460 nm and produces a red-orange fluorescence with an emission maximum around 650 nm. wikipedia.orgaatbio.comtocris.comresearchgate.net This dramatic spectral shift from green to red allows for the clear differentiation between double-stranded and single-stranded nucleic acids in cytochemical staining. researchgate.net
Concentration-Dependent Binding Modes and Stoichiometric Considerations
The binding mechanism of Acridine Orange is highly sensitive to the relative concentrations of the dye and the nucleic acid, often expressed as the dye-to-phosphate (D/P) ratio. nih.govrsc.orgnih.gov The equilibrium between intercalative and electrostatic binding can be modulated by altering this ratio.
At low D/P ratios (i.e., a high concentration of DNA relative to the dye), the intercalative binding of AO monomers is the predominant mode of interaction. rsc.orgnih.gov This condition favors the insertion of individual dye molecules into the plentiful binding sites within the DNA double helix, resulting in green fluorescence.
At high D/P ratios (i.e., a low concentration of DNA relative to the dye), the available intercalation sites become saturated. Consequently, external binding becomes the dominant mechanism. rsc.orgnih.gov In this mode, AO molecules, often as dimers or higher-order aggregates, bind electrostatically to the exterior of the DNA helix. rsc.org This external stacking is spectrally similar to the binding observed with RNA and ssDNA, leading to a red fluorescence emission.
Research has demonstrated this concentration dependency, with the apparent association constant varying with the AO concentration. One study reported that the association constant (Kassoc) for AO with dsDNA decreased from 32,000 M⁻¹ at a 2 µM AO concentration to approximately 3,700 M⁻¹ at 10 µM AO, illustrating the shift from high-affinity intercalation to lower-affinity electrostatic binding as the dye concentration increases. nih.gov
Influence of Microenvironmental Factors on Nucleic Acid Interactions
The interaction between Acridine Orange and nucleic acids is not only dependent on their concentrations but is also significantly influenced by the physicochemical properties of the local environment.
| Factor | Condition | Effect on Binding | Primary Interaction Affected |
|---|---|---|---|
| Dye/Phosphate Ratio | Low (High DNA) | Favors Intercalation (Green Fluorescence) | Intercalation |
| High (Low DNA) | Favors Electrostatic Binding (Red Fluorescence) | Electrostatic | |
| Ionic Strength | Low | Stronger Binding | Electrostatic |
| High | Weaker Binding (Reduced Binding Constant) | Electrostatic |
The solvent composition can also impact the binding dynamics. Studies utilizing co-solvents such as ethanol (B145695) have shown that the effects on AO-nucleic acid interactions are dependent on the concentration of the co-solvent. nih.gov The presence of organic solvents can alter the dielectric constant of the medium, potentially influencing both the hydrophobic forces that drive intercalation and the electrostatic interactions. For instance, the presence of dimethyl sulfoxide (B87167) (DMSO) has been noted to complicate the fluorescence characteristics of Acridine Orange, which could affect the interpretation of binding studies. researchgate.net The dimerization constant of AO itself, a key factor in its concentration-dependent binding, is also sensitive to the properties of the aqueous solution. nih.gov
pH-Dependent Interactions
Acridine Orange hydrochloride hydrate is a fluorescent dye whose interaction with biological molecules and cellular compartments is highly dependent on pH. researchgate.net As a weak base, it exists in both protonated (charged) and unprotonated (neutral) forms. aatbio.comnih.gov The neutral form is lipid-permeable and can freely cross cell membranes, while the charged, protonated form is membrane-impermeant. researchgate.netantibodiesinc.comabcam.com
In environments with neutral or alkaline pH, Acridine Orange remains largely unprotonated. umass.eduscientificlabs.co.uk However, in acidic environments, such as those found within certain cellular organelles, the dye becomes protonated. researchgate.netnih.gov This protonation traps the molecule within the acidic compartment, leading to its accumulation. nih.govnih.govufrgs.br This phenomenon, known as "ion trapping" or "acid trapping," is the fundamental principle behind its use as a probe for acidic organelles. antibodiesinc.comabcam.com
The fluorescence emission of Acridine Orange is also pH-sensitive, primarily due to the concentration-dependent aggregation that occurs in acidic locales. nih.gov At neutral pH or when at low concentrations, the monomeric form of Acridine Orange emits green fluorescence. umass.eduscientificlabs.co.uk As the dye accumulates to high concentrations within acidic vesicles, it forms aggregates or dimers. nih.govtandfonline.com These aggregates exhibit a metachromatic shift in their fluorescence, emitting red or orange light. researchgate.netnih.govtandfonline.com While low pH is necessary for the trapping mechanism that leads to high concentrations, it is the concentration-dependent aggregation, rather than the low pH itself, that is the direct cause of the red fluorescence shift. ufrgs.br This property allows for the ratiometric analysis of cellular acidity by comparing the intensity of red versus green fluorescence. ufrgs.brnih.gov For instance, staining performed at an acidic pH (e.g., 3.5) can be used to differentially stain bacterial cells orange and host tissue components green. wikipedia.org
Table 1: pH-Dependent Fluorescence Properties of Acridine Orange
| Condition | pH Environment | Predominant Form | Binding/Location | Fluorescence Emission Maximum |
|---|---|---|---|---|
| dsDNA Binding | Neutral | Monomer (intercalated) | Double-stranded DNA | ~525 nm (Green) wikipedia.orgtocris.com |
| ssDNA/RNA Binding | Neutral | Monomer (electrostatic) / Aggregates | Single-stranded DNA, RNA | ~650 nm (Red) aatbio.comwikipedia.orgtocris.com |
| Acidic Organelles | Low (e.g., <5) | Protonated Aggregates | Lysosomes, Autolysosomes | ~640-650 nm (Red/Orange) aatbio.comantibodiesinc.commedchemexpress.com |
| Cytosol/Nucleus | Neutral (~7.2) | Monomer | General Cytoplasm/Nucleus | ~525-530 nm (Green) researchgate.netumass.edu |
Ligand-Induced Conformational Perturbations and Destabilization of Nucleic Acid Structures
This compound interacts with nucleic acids primarily through two distinct modes: intercalation and electrostatic binding. aatbio.comwikipedia.org These interactions can lead to significant conformational changes and, under certain conditions, the destabilization of nucleic acid structures. nih.govnih.gov
At low dye-to-phosphate ratios, the primary mode of interaction with double-stranded DNA (dsDNA) is intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. aatbio.com This binding mode results in a characteristic green fluorescence with an emission maximum around 525 nm. tocris.commedchemexpress.com Intercalation causes local structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription.
In contrast, the interaction with single-stranded nucleic acids (ssDNA and RNA) is predominantly through electrostatic attraction between the cationic dye and the anionic phosphate backbone. aatbio.comwikipedia.org This leads to the stacking of Acridine Orange molecules on the outside of the nucleic acid polymer, resulting in the formation of aggregates that emit red fluorescence (~650 nm). wikipedia.orgtocris.com
At high concentrations or high dye-to-phosphate ratios, Acridine Orange can induce more drastic conformational changes, including the denaturation and condensation of DNA. umass.eduscientificlabs.co.uknih.gov Studies have shown that increasing concentrations of the dye can progressively denature DNA in situ. nih.gov The complexes formed between Acridine Orange and the denatured DNA then undergo immediate condensation and aggregation. nih.gov This process can be monitored by a decrease in green fluorescence (as the dsDNA denatures) and an increase in red luminescence and light scattering as aggregates form. nih.gov This destabilization of the DNA double helix is a critical aspect of its molecular mechanism of action. nih.gov
Table 2: Interaction of Acridine Orange with Nucleic Acids and Resulting Effects
| Nucleic Acid Type | Primary Interaction Mode | Dye/Phosphate Ratio | Consequence on Structure | Fluorescence |
|---|---|---|---|---|
| Double-stranded DNA (dsDNA) | Intercalation aatbio.com | Low | Unwinding, Lengthening | Green (~525 nm) medchemexpress.com |
| Single-stranded DNA (ssDNA) | Electrostatic Binding wikipedia.org | Any | Stacking, Aggregation | Red (~650 nm) tocris.com |
| Ribonucleic Acid (RNA) | Electrostatic Binding wikipedia.org | Any | Stacking, Aggregation | Red (~650 nm) tocris.com |
| Double-stranded DNA (dsDNA) | Denaturation/Condensation nih.gov | High | Denaturation, Precipitation, Aggregation umass.edunih.gov | Decrease in Green, Increase in Red nih.gov |
Interactions with Other Cellular Components and Biological Macromolecules
Accumulation and Staining of Acidic Vesicular Organelles (AVOs)
Acridine Orange is a lipophilic, cell-permeable dye widely recognized for its ability to accumulate in and stain acidic vesicular organelles (AVOs). abcam.comufrgs.br This property stems from its nature as a weak base. In its uncharged state at the neutral pH of the cytoplasm, the dye readily diffuses across cellular and organellar membranes. aatbio.comnih.gov Upon entering the lumen of an AVO, which maintains a low internal pH, the Acridine Orange molecule becomes protonated. nih.gov The resulting cation is membrane-impermeable and is consequently trapped and concentrated within the organelle. antibodiesinc.comnih.gov
This accumulation within AVOs leads to a significant increase in the local concentration of the dye, causing it to form aggregates that exhibit a characteristic red or orange fluorescence. nih.govtandfonline.com In contrast, the lower concentration of monomeric dye remaining in the cytoplasm and nucleus fluoresces green. researchgate.net This differential staining allows for the visualization and quantification of AVOs, making Acridine Orange a valuable tool for studying cellular processes involving these compartments, such as autophagy. umass.eduscientificlabs.co.ukresearchgate.net
Lysosomes are primary examples of AVOs where Acridine Orange accumulates. aatbio.comnih.gov The highly acidic environment of lysosomes (pH 4.5-5.0), maintained by vacuolar H+-ATPase proton pumps, creates a strong pH gradient across the lysosomal membrane, driving the efficient trapping of the dye. antibodiesinc.com The concentration of Acridine Orange within lysosomes can become so high that it precipitates into aggregated granules. antibodiesinc.comabcam.com These concentrated aggregates are responsible for the bright red fluorescence observed in stained cells, allowing for the clear identification of lysosomes using fluorescence microscopy. antibodiesinc.comresearchgate.net This staining method is commonly employed to study lysosomal morphology, distribution, and integrity, a process sometimes referred to as lysosomal vacuolation. wikipedia.org Loss of lysosomal membrane integrity results in the leakage of the dye back into the cytosol, causing a shift from red to green fluorescence, a phenomenon used to monitor lysosomal membrane permeabilization. nih.govresearchgate.net
Acridine Orange is extensively used to detect and quantify autophagy, a cellular process involving the degradation of cellular components within lysosomes. nih.gov The key structures stained by the dye in this process are autolysosomes. ufrgs.brresearchgate.net Autophagosomes, the initial double-membraned vesicles that sequester cytoplasmic material, are generally not considered acidic and are not strongly stained. However, when an autophagosome fuses with a lysosome to form an autolysosome, the resulting vesicle becomes acidified. nih.govresearchgate.net
This acidification allows for the accumulation and aggregation of Acridine Orange, resulting in the formation of red fluorescent AVOs. nih.govtandfonline.com An increase in autophagy is typically associated with an increase in the volume and number of autolysosomes, which can be quantified by measuring the intensity of red fluorescence. ufrgs.brnih.gov Therefore, Acridine Orange serves as a reliable marker for the later stages of autophagy, specifically the presence of functional, acidic autolysosomes. nih.govtandfonline.com
Endosomes, particularly late endosomes, are another type of AVO that can be stained by Acridine Orange. wikipedia.orgresearchgate.netresearchgate.net As vesicles mature through the endocytic pathway from early to late endosomes, their luminal pH progressively decreases. This acidification allows for the trapping and accumulation of Acridine Orange. researchgate.net Consequently, the dye can be used to visualize and track these vesicular structures within the cell. researchgate.netresearchgate.net While Acridine Orange staining is not specific enough to distinguish between different types of AVOs (e.g., lysosomes vs. late endosomes) without the use of other markers, it is a useful general stain for the endo-lysosomal system. nih.gov
Association with Acid Glycosaminoglycans
This compound exhibits a notable affinity for acid glycosaminoglycans (GAGs), a class of negatively charged polysaccharides. This interaction is primarily driven by electrostatic forces between the cationic acridine orange molecule and the anionic sulfate (B86663) and carboxylate groups present on the GAG chains. This binding can lead to the stabilization of GAGs in biological samples. nih.gov
The association of Acridine Orange with GAGs such as heparin and dermatan sulfate has been studied by observing the thermodynamic and photochemical properties of the resulting complexes. nih.gov The binding process can induce the dimerization of Acridine Orange molecules along the GAG polymer chain. For instance, Acridine Orange is known to form dimers on hyaluronan chains, although the electrostatic interaction is weaker compared to that with more highly charged GAGs like polystyrene sulfonate. nih.gov The formation of these complexes leads to a decrease in the fluorescence of free Acridine Orange as it becomes bound to the polyanionic GAGs. nih.gov
Interaction of Acridine Orange with Acid Glycosaminoglycans
| Glycosaminoglycan | Nature of Interaction | Observed Phenomena | Reference |
|---|---|---|---|
| Heparin | Electrostatic | Complex formation, study of thermodynamic and photochemical properties | nih.gov |
| Dermatan Sulfate | Electrostatic | Complex formation | nih.gov |
| Hyaluronan | Weaker Electrostatic Interaction | Dimer formation on the polymer chain | nih.gov |
Heteroaggregation with Other Acridine Derivatives in Aqueous Media
In aqueous solutions, Acridine Orange can form heteroaggregates with other acridine derivatives. For example, protonated cations of Acridine Orange, acridine, and acridin-9-amine have been shown to form stable J-heteroaggregates in water. mdpi.com The formation of these aggregates is a result of self-assembly processes governed by a delicate balance of entropy and enthalpy. mdpi.com These heteroaggregates exhibit distinct absorption and fluorescence properties that differ from the H-homoaggregates typically formed by Acridine Orange alone. mdpi.com The absorption maxima of Acridine Orange in heteroaggregates with protonated acridine and acridin-9-amine are shifted to 501 nm and 508 nm, respectively. mdpi.com
Hydrogen Bonding Interactions with Small Molecular Acceptors
This compound can participate in hydrogen bonding interactions with small molecular acceptors. These interactions play a crucial role in the formation of molecular complexes. Studies have shown that Acridine Orange can form hydrogen-bonded complexes with molecules like 3,5-dinitro salicylic (B10762653) acid and quinol. This interaction often results in a visible color change and can be characterized by techniques such as UV-vis titration, which reveals the formation of charge-transfer complexes. The stoichiometry of these complexes is typically 1:1.
Photophysical Properties and Fluorescence Characteristics of this compound Complexes
The interaction of this compound with various molecules significantly influences its photophysical properties, leading to characteristic changes in its fluorescence behavior.
Spectroscopic Shifts in Excitation and Emission Maxima Upon Biomolecular Binding
The binding of Acridine Orange to biomolecules such as nucleic acids results in pronounced shifts in its excitation and emission spectra. When Acridine Orange intercalates into double-stranded DNA (dsDNA), it exhibits a green fluorescence. In contrast, when it binds to single-stranded RNA (ssRNA) or denatured DNA, primarily through electrostatic interactions that lead to stacking, it emits red fluorescence. aatbio.com This metachromatic shift is a hallmark of Acridine Orange's utility as a nucleic acid stain.
Spectroscopic Properties of Acridine Orange Upon Binding to Nucleic Acids
| Binding Partner | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Color | Reference |
|---|---|---|---|---|
| Double-stranded DNA (dsDNA) | ~502 | ~525 | Green | aatbio.com |
| Single-stranded RNA (ssRNA) | ~460 | ~650 | Red | aatbio.com |
Fluorescence Quantum Yield and Lifetimes in Various Environments
The fluorescence quantum yield and lifetime of Acridine Orange are highly sensitive to its local environment. For instance, the quantum yield and lifetime of Acridine Orange increase in parallel as the ratio of DNA to dye increases, with the fluorescence decay of the bound dye being exponential at higher ratios. nih.govmdpi.com The fluorescence lifetime of acridine, the parent compound of Acridine Orange, is also significantly affected by the solvent environment. In pure water, acridine has a fluorescence lifetime of 11.5 ns, which drastically decreases in the presence of alcohols like ethanol (0.4 ns in pure ethanol). rsc.org
Fluorescence Lifetime of Acridine in Different Solvent Mixtures
| Solvent | Fluorescence Lifetime (ns) | Reference |
|---|---|---|
| Pure Water | 11.5 ± 0.1 | rsc.org |
| 0.5 mole fraction of ethanol in water | 1.2 ± 0.01 | rsc.org |
| Pure Ethanol | 0.4 ± 0.01 | rsc.org |
Concentration-Dependent Aggregation and Associated Fluorescence Phenomena
In aqueous solutions, the concentration of this compound plays a critical role in its aggregation state and, consequently, its fluorescence properties. At low concentrations (below 10⁻⁵ M), Acridine Orange exists predominantly as monomers, exhibiting an absorption maximum at approximately 490 nm. mdpi.com As the concentration increases, aggregation into dimers and higher-order oligomers occurs, leading to a blue shift in the absorption maximum to around 470 nm. mdpi.com This aggregation is associated with a significant change in fluorescence. While the monomeric form fluoresces strongly in the green region of the spectrum, the aggregated forms show a red-shifted emission, which is often quenched. mdpi.com The oligomeric/monomeric ratio changes significantly in the concentration range of 10⁻⁵ to 10⁻⁴ M in aqueous solutions. mdpi.com
Mechanisms of Fluorescence Quenching in Ligand-Target Systems
The fluorescence emission of Acridine Orange (AO) can be diminished through various intermolecular processes collectively known as fluorescence quenching. This phenomenon occurs when a substance, referred to as a quencher, interacts with the excited-state fluorophore, providing a non-radiative pathway for it to return to the ground state. This results in a decrease in the fluorescence intensity and/or a change in the fluorescence lifetime of AO. The primary mechanisms responsible for this quenching in ligand-target systems involving this compound are dynamic quenching, static quenching, and Förster Resonance Energy Transfer (FRET).
Dynamic Quenching
Dynamic, or collisional, quenching occurs when the excited Acridine Orange molecule collides with a quencher molecule in solution. rose-hulman.edu This contact provides a pathway for the fluorophore to return to its ground state without the emission of a photon. colostate.edu The process is diffusion-dependent; therefore, factors that increase the frequency of collisions, such as increased temperature or decreased viscosity, will enhance the rate of dynamic quenching. rose-hulman.edu
A key characteristic of dynamic quenching is that it affects the excited state of the fluorophore. Consequently, it reduces the fluorescence lifetime of Acridine Orange, as the quenching process provides an additional rate of de-excitation. rose-hulman.eduedinst.com The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
F₀ is the fluorescence intensity in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher.
[Q] is the concentration of the quencher.
Kₛᵥ is the Stern-Volmer quenching constant.
kₐ is the bimolecular quenching constant, which reflects the efficiency of the quenching process. colostate.edu
τ₀ is the fluorescence lifetime of Acridine Orange in the absence of the quencher. iosrjournals.org
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ for a purely collisional quenching process. edinst.com The bimolecular quenching constant (kₐ) can then be calculated if the fluorescence lifetime (τ₀) is known. For Acridine Orange, a typical fluorescence lifetime (τ₀) is approximately 2.0 nanoseconds (ns) in a phosphate buffer at pH 7.8. ucsd.edu Values of kₐ for efficient, diffusion-controlled quenching are typically in the range of 1 x 10¹⁰ M⁻¹s⁻¹. colostate.edu
Common quenchers that can induce dynamic quenching of Acridine Orange fluorescence include iodide ions (I⁻) and aniline. science.govresearchgate.net Halide ions like iodide are known to be effective quenchers, with heavier ions generally being more efficient. science.gov Aniline and its derivatives can also act as quenchers, often leading to non-linear Stern-Volmer plots if both static and dynamic mechanisms are at play. iosrjournals.orgresearchgate.net
Static Quenching
Unlike dynamic quenching, static quenching does not alter the fluorescence lifetime of the uncomplexed Acridine Orange molecules. rose-hulman.educolostate.edu This is because the fluorophores that are not part of the complex fluoresce normally, and their excited-state lifetime is unaffected. This difference in the effect on fluorescence lifetime is a primary method for distinguishing between static and dynamic quenching mechanisms. rose-hulman.edu An increase in temperature tends to decrease the stability of the ground-state complex, leading to a reduction in static quenching. colostate.edu
The Stern-Volmer plot for static quenching can also be linear, similar to dynamic quenching. However, if both static and dynamic quenching occur simultaneously, the plot may show an upward (positive) deviation from linearity. edinst.com This is because the combined effect of both quenching mechanisms leads to a more significant decrease in fluorescence than would be predicted by a simple collisional model. iosrjournals.orgresearchgate.net
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism where an excited donor fluorophore (like Acridine Orange) transfers its energy to a nearby acceptor molecule through long-range dipole-dipole interactions. aatbio.com This process effectively quenches the donor's fluorescence. Several conditions must be met for FRET to occur:
The donor and acceptor molecules must be in close proximity, typically between 10 and 100 Å (1-10 nm). aatbio.com
The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. aatbio.com
The transition dipoles of the donor and acceptor must be favorably oriented. aatbio.com
The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and acceptor, following the inverse sixth power law:
E = R₀⁶ / (R₀⁶ + r⁶)
Where R₀ is the Förster distance, the specific distance at which the FRET efficiency is 50%. aatbio.com The value of R₀ is characteristic for a given donor-acceptor pair and is typically in the range of 15-60 Å. thermofisher.com
Acridine Orange can serve as a FRET donor. For instance, when Acridine Orange binds to DNA (emitting green fluorescence), it can transfer energy to a nearby acceptor like propidium (B1200493) iodide. In nonviable cells where the membrane is compromised, propidium iodide can enter and intercalate into the DNA, leading to FRET from the AO donor to the propidium iodide acceptor. This energy transfer quenches the green fluorescence of Acridine Orange.
Interactive Data Table: Key Parameters in Fluorescence Quenching Analysis
This table summarizes the essential parameters used in the study of fluorescence quenching mechanisms.
| Parameter | Symbol | Definition | Relevance to Acridine Orange |
| Fluorescence Intensity | F₀, F | The intensity of emitted light without (F₀) and with (F) a quencher. | The ratio F₀/F is the primary measure in Stern-Volmer analysis. |
| Quencher Concentration | [Q] | The molar concentration of the quenching substance. | The independent variable in a Stern-Volmer plot. |
| Stern-Volmer Constant | Kₛᵥ | A measure of the efficiency of quenching; the slope of the Stern-Volmer plot. | Characterizes the overall quenching effect of a substance on AO fluorescence. |
| Bimolecular Quenching Constant | kₐ | The rate constant for the collisional quenching process. | Indicates the efficiency of each encounter between AO and a quencher. Calculated from Kₛᵥ and τ₀. |
| Fluorescence Lifetime | τ₀, τ | The average time the molecule stays in the excited state without (τ₀) and with (τ) a quencher. | τ₀ for AO is ~2.0 ns. ucsd.edu A decrease in lifetime indicates dynamic quenching. |
| Förster Distance | R₀ | The donor-acceptor distance at which FRET efficiency is 50%. | A critical parameter for determining the feasibility of a FRET pair involving AO as the donor. |
Advanced Spectroscopic and Computational Methodologies
Spectroscopic Techniques in Acridine (B1665455) Orange Hydrochloride Hydrate (B1144303) Investigations
Spectroscopic analysis is fundamental to understanding the behavior of Acridine Orange hydrochloride hydrate at a molecular level. The dye's distinct spectral responses to changes in concentration, solvent polarity, pH, and binding to substrates make it a versatile probe in biochemical and biophysical research.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique used to characterize this compound and its interactions. The absorption spectrum is sensitive to the aggregation state of the dye and its binding mode to nucleic acids.
In aqueous solutions, this compound exists in equilibrium between its monomeric and dimeric forms. The monomeric form typically exhibits a strong absorption band around 490-492 nm, while the dimeric form shows a band at approximately 470 nm. mdpi.comacs.org The ratio of the absorbances at these wavelengths can be used to evaluate the extent of dye aggregation. mdpi.com
Upon interaction with double-stranded DNA (dsDNA), this compound primarily intercalates between the base pairs. This intercalation leads to characteristic changes in the UV-Vis spectrum, namely a bathochromic (red) shift in the absorption maximum and a hypochromic effect (decrease in molar absorptivity). mdpi.com These spectral shifts are indicative of the strong interaction between the acridine chromophore and the DNA bases. mdpi.comnih.gov Conversely, binding to single-stranded DNA (ssDNA) or RNA often involves electrostatic interactions and stacking, leading to different spectral changes.
Table 1: UV-Vis Absorption Maxima of this compound in Different Environments
| Environment | Absorption Maximum (λmax) | Observed Spectral Effects | Reference |
|---|---|---|---|
| Water (monomer) | 492 nm | - | chemodex.com |
| Water (dimer) | 470 nm | - | acs.org |
| Bound to dsDNA | ~502 nm | Bathochromic and hypochromic shifts | mdpi.comwikipedia.org |
Steady-state fluorescence spectroscopy is a highly sensitive method for studying this compound, which is a well-known fluorescent dye. chemimpex.com Its fluorescence properties are highly dependent on its environment and binding mode.
When bound to dsDNA through intercalation, this compound exhibits a significant increase in fluorescence intensity and emits a green fluorescence with a maximum around 525-530 nm upon excitation at approximately 502 nm. chemodex.comwikipedia.orgdenovix.com In contrast, when it binds to ssDNA or RNA, primarily through electrostatic interactions that lead to aggregation, it emits a red fluorescence with a maximum around 650 nm upon excitation at about 460 nm. chemodex.comwikipedia.org This differential fluorescence is a key feature utilized in many of its applications for nucleic acid staining. sigmaaldrich.commdpi.com
Fluorescence quenching studies are also employed to investigate the interaction of this compound with various molecules. Quenching can occur through different mechanisms, including charge transfer, and is influenced by the properties of the quencher and the solvent. oup.comresearchgate.net For instance, substances like N,N-dimethylaniline and nitrobenzene have been shown to quench the fluorescence of Acridine Orange. oup.com
Table 2: Steady-State Fluorescence Properties of this compound
| Binding State/Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence Color | Reference |
|---|---|---|---|---|
| Intercalated in dsDNA | 502 nm | 525 nm | Green | chemodex.comdenovix.com |
| Bound to ssDNA/RNA | 460 nm | 650 nm | Red | chemodex.comwikipedia.org |
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound, including its fluorescence lifetime and rotational motion.
The fluorescence lifetime of this compound is sensitive to its binding mode and local environment. When intercalated into DNA, its fluorescence lifetime generally increases, which is consistent with the observed increase in fluorescence quantum yield. nih.gov The decay of fluorescence intensity over time can often be fitted to a multi-exponential model, indicating the presence of the dye in different environments or conformational states. nih.gov Detailed studies have investigated the fluorescence relaxation dynamics of Acridine Orange in various systems, such as reverse micelles and when bound to DNA, providing information on the rigidity of its surroundings. nih.gov
Fluorescence anisotropy decay measurements are used to probe the rotational mobility of this compound. nih.gov When the dye is free in solution, it rotates rapidly, leading to a fast decay of fluorescence anisotropy. However, when it intercalates into the rigid structure of a DNA helix, its rotational motion is significantly restricted. nih.gov This restriction results in a slower anisotropy decay, which can be analyzed to determine the rotational correlation times, providing information about the size and shape of the molecular complex and the rigidity of the binding site. nih.govnih.gov These studies have been crucial in confirming the intercalative binding mode of Acridine Orange to DNA. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules and their complexes. Although this compound itself is not chiral, it can exhibit an induced circular dichroism (ICD) signal upon binding to a chiral macromolecule like DNA. nih.govjpn.org
The ICD spectrum provides information about the geometry of the dye-DNA complex. jpn.org The binding of Acridine Orange to DNA can induce characteristic CD signals in the visible region, where the dye absorbs light. The nature of the ICD spectrum, including the signs and magnitudes of the CD bands, can differentiate between various binding modes, such as intercalation and groove binding. jpn.orgscispace.com For example, studies on the interaction of Acridine Orange with different forms of polypeptides have shown that the induced CD spectra are sensitive to the secondary structure of the polymer. jpn.orgnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-dimethylaniline |
| Nitrobenzene |
| DNA |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Contacts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and intermolecular interactions of molecules in solution. For this compound, NMR studies, particularly one- and two-dimensional proton NMR (¹H NMR), have been instrumental in understanding its self-association and interaction with other molecules.
Homonuclear ¹H cross-relaxation NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly sensitive to dipole-dipole interactions and can provide direct evidence of intermolecular contacts. These methods establish correlations between nuclei that are in close spatial proximity, typically within 5Å.
In studies of the heteroaggregation of protonated Acridine Orange (AOH⁺) with other acridine derivatives, ROESY has been successfully employed to identify specific intermolecular contacts. For instance, in a mixture of Acridine Orange hydrochloride (AOHCl) and acridine hydrochloride (AcrHCl), the strongest intermolecular correlations were observed between the methyl groups of AOH⁺ and protons at positions 1, 8, 2, 7, and 3, 6 of AcrH⁺. Similarly, in a mixture with 9-aminoacridine hydrochloride (9AAHCl), strong correlations were found between the AOH⁺ methyl groups and protons 1, 8, 2, 7, and 3, 6 of 9AAH⁺. These findings allow for the construction of the most probable structures of these heteroaggregates.
Furthermore, concentration and temperature-dependent ¹H NMR chemical shift analysis can be used to determine the thermodynamic parameters of self-association, such as equilibrium constants, enthalpy, and entropy. By analyzing the changes in chemical shifts upon aggregation, along with intermolecular NOE data, the most favorable dimer structures can be constructed, often revealing an antiparallel orientation of the acridine chromophores.
Table 1: Intermolecular Contacts of Protonated Acridine Orange (AOH⁺) in Heteroaggregates Determined by ROESY NMR
| Interacting Partner | AOH⁺ Protons | Partner Protons with Strongest Correlation |
| Acridine (AcrH⁺) | Methyl groups | 1, 8, 2, 7, 3, 6 |
| 9-Aminoacridine (9AAH⁺) | Methyl groups | 1, 8, 2, 7, 3, 6 |
Spectrophotometric Titration Experiments for Binding Characterization
Spectrophotometric titration is a widely used method to characterize the binding of ligands to macromolecules. This technique has been extensively applied to study the interaction of Acridine Orange with various biomolecules, including nucleic acids and proteins. The principle of this method relies on the change in the absorption spectrum of the dye upon binding to a target molecule.
When Acridine Orange binds to DNA or RNA, its absorption spectrum undergoes significant changes. For example, the interaction with nucleic acids can lead to a decrease in the absorbance at certain wavelengths and the appearance of new absorption peaks, indicating the formation of a complex. These spectral changes can be monitored as a function of the concentration of the titrant (either the dye or the macromolecule) to determine the binding parameters.
By analyzing the spectrophotometric titration data, key parameters such as the binding stoichiometry and the dissociation constant (Kd) or association constant (Ka) of the complex can be determined. A common approach involves plotting the change in absorbance against the molar ratio of the reactants, which can reveal the stoichiometry of the binding. For instance, a 1:1 stoichiometry has been determined for the complexes of Acridine Orange with certain acceptor molecules.
Furthermore, fluorescence quenching studies, which are a form of spectrophotometric titration, can also be employed. In these experiments, the decrease in the fluorescence intensity of a molecule upon binding to a quencher is measured. This allows for the calculation of the Stern-Volmer binding constant (KSV), quenching efficiency, the binding constant (K), and the number of binding sites (n).
Table 2: Binding Parameters of Acridine Orange Determined by Spectrophotometric Methods
| Interacting Molecule | Method | Determined Parameters | Reference |
| 3,5-dinitro salicylic (B10762653) acid | UV-vis titration | Stoichiometry (1:1) | |
| Quinol | UV-vis titration | Stoichiometry (1:1) | |
| Various Acceptor Molecules | Fluorescence quenching | KSV, K, n |
Theoretical and Computational Chemistry Approaches
Conceptual Density Functional Theory (CDFT) for Acridine Derivatives
Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors derived from density functional theory. A detailed computational analysis of acridine derivatives, including Acridine Orange, has been performed using CDFT to elucidate their electronic structure and reactivity.
CDFT-based global descriptors such as ionization potential (IP), electron affinity (EA), HOMO-LUMO gap, hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) have been calculated for Acridine Orange in both its ground and excited states. These calculations are typically performed using hybrid functionals like B3LYP with various basis sets.
Studies have shown that acridine derivatives, including Acridine Orange, exhibit higher values of ionization potential and electron affinity in the excited state compared to the ground state. This suggests that these molecules are more inclined to accept electrons in their excited state. The HOMO-LUMO energy gap is another crucial descriptor, with a larger gap implying greater stability and lower reactivity. The computed values of these descriptors provide insights into the electron-accepting behavior of acridine derivatives, which has been experimentally verified.
Table 3: Calculated CDFT-Based Global Descriptors for Acridine Orange (Ground State) using B3LYP/6-31G(d,p)
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 6.52 |
| Electron Affinity (EA) | 1.48 |
| HOMO-LUMO Gap | 2.45 |
| Hardness (η) | 2.52 |
| Softness (S) | 0.39 |
| Electronegativity (χ) | 4.00 |
| Electrophilicity Index (ω) | 3.17 |
Note: The values are indicative and sourced from a computational study on acridine derivatives. The original source should be consulted for detailed methodology and specific values.
Quantum Mechanical Calculations for Structural and Spectroscopic Parameters
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are invaluable for determining the structural and spectroscopic parameters of molecules like this compound. These methods allow for the optimization of molecular geometry and the prediction of various spectroscopic properties.
DFT calculations using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) can provide accurate predictions of bond lengths, bond angles, and dihedral angles of the Acridine Orange molecule. These optimized geometries are crucial for understanding the molecule's conformation and for subsequent calculations of other properties.
TD-DFT calculations are employed to study the electronic transitions and to predict the absorption and emission spectra of Acridine Orange. By calculating the excitation energies and oscillator strengths, the origin of the observed absorption bands can be elucidated. For instance, TD-DFT can help in assigning the electronic transitions responsible for the characteristic absorption peaks of Acridine Orange when it is free in solution or bound to biomolecules. The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is important for obtaining results that are comparable to experimental data in solution.
Furthermore, quantum mechanical calculations can be used to compute other spectroscopic parameters, such as infrared (IR) spectra, atomic charges, dipole moments, and transition moments, providing a comprehensive understanding of the molecule's electronic structure and properties.
Table 4: Predicted Spectroscopic Properties of Acridine Orange from Quantum Mechanical Calculations
| Property | Method | Predicted Value |
| Maximum Absorption Wavelength (λmax) | TD-DFT/B3LYP | ~490 nm |
| Main Electronic Transition | TD-DFT | HOMO -> LUMO |
| Dipole Moment (Ground State) | DFT | Varies with conformation |
Note: The values are approximate and depend on the specific computational methodology and basis set used.
Molecular Dynamics Simulations of Dye-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can provide detailed insights into its interactions with biomolecules such as DNA, RNA, and proteins at an atomistic level.
MD simulations begin with a starting structure of the dye-biomolecule complex, which can be obtained from experimental data or molecular docking. The system is then solvated in a box of water molecules, and ions are added to mimic physiological conditions. The simulation then calculates the trajectory of each atom over time by integrating Newton's laws of motion, governed by a force field that describes the potential energy of the system.
Through MD simulations, one can observe the conformational changes in both the dye and the biomolecule upon binding. It is possible to analyze the stability of the complex, identify key intermolecular interactions such as hydrogen bonds and van der Waals forces, and calculate binding free energies. For the interaction of Acridine Orange with DNA, MD simulations can reveal the specific intercalation or groove-binding modes, the dynamics of the dye within the binding site, and the influence of the dye on the DNA structure and flexibility. Similarly, for protein interactions, MD simulations can elucidate the binding pocket, the role of specific amino acid residues in binding, and any allosteric effects induced by the dye.
Table 5: Key Parameters and Insights from MD Simulations of Dye-Biomolecule Interactions
| Parameter/Insight | Description |
| Binding Mode | Elucidation of intercalation, groove binding, or surface binding. |
| Intermolecular Interactions | Identification and quantification of hydrogen bonds, electrostatic interactions, and van der Waals contacts. |
| Conformational Changes | Analysis of structural changes in the dye and the biomolecule upon binding. |
| Binding Free Energy | Calculation of the free energy of binding to assess the stability of the complex. |
| Dynamics | Study of the movement and flexibility of the dye within the binding site. |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid. This method is instrumental in understanding the binding mode of small molecules like this compound to their biological targets and is often used as a starting point for more extensive studies like molecular dynamics simulations.
The docking process involves two main steps: first, generating a variety of possible conformations of the ligand within the binding site of the receptor, and second, scoring these conformations using a scoring function to rank them based on their predicted binding affinity. The scoring function estimates the free energy of binding, and the conformation with the lowest score is typically considered the most likely binding mode.
For Acridine Orange, molecular docking can be used to predict its binding to the minor or major groove of DNA or its intercalation between base pairs. The docking results can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. By docking Acridine Orange to different DNA sequences, one can also investigate its sequence-specific binding preferences.
Similarly, molecular docking can be used to identify potential binding sites of Acridine Orange on proteins. This can help in understanding its mechanism of action when it targets proteins and can guide the design of new acridine-based drugs with improved specificity and affinity. The insights gained from molecular docking studies can be further validated and refined by experimental techniques and more rigorous computational methods like MD simulations.
Table 6: Information Obtainable from Molecular Docking of Acridine Orange
| Information | Description |
| Binding Site | Prediction of the most favorable binding location on the target macromolecule. |
| Binding Pose | The preferred orientation and conformation of Acridine Orange within the binding site. |
| Binding Affinity | An estimated score representing the strength of the interaction. |
| Key Intermolecular Interactions | Identification of specific hydrogen bonds, electrostatic interactions, and van der Waals contacts. |
| Ligand Conformation | The predicted three-dimensional structure of Acridine Orange in its bound state. |
Frontier Molecular Orbital Analysis for Reactivity and Bioactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and bioactivity. A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. Conversely, a larger gap implies higher stability and lower reactivity.
In the case of Acridine Orange, computational studies using Density Functional Theory (DFT) have been performed to analyze its frontier orbitals. A detailed analysis of acridine derivatives, including Acridine Orange, was conducted using various hybrid functionals and basis sets to calculate conceptual DFT-based global descriptors. nih.govbnmv.ac.in These studies estimate properties like ionization potential, electron affinity, and the HOMO-LUMO gap in both ground and excited states. nih.govbnmv.ac.in
For Acridine Orange, the HOMO-LUMO energy gap is influenced by the computational method employed. For instance, in the ground state, the maximum gap is observed with the DGDZVP basis set. bnmv.ac.in Such computational results highlight the electron acceptor behavior of acridine derivatives, particularly in the excited state, which has been experimentally verified. nih.gov The analysis indicates that these compounds are more willing to accept electrons in an excited state than to donate them. nih.govbnmv.ac.in The relatively small HOMO-LUMO gap in compounds like Acridine Orange is indicative of their potential for charge transfer interactions, which is fundamental to their bioactivity, such as their intercalating behavior with DNA. nih.gov
| Basis Set | HOMO-LUMO Gap (eV) |
|---|---|
| 6-31G(d,p) | 3.54 |
| 6-311G(d,p) | 3.51 |
| DGDZVP | 3.62 |
| LANL2DZ | 3.24 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Vibronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to calculate and predict UV-Vis absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light.
For a molecule like Acridine Orange, which has a complex absorption profile, TD-DFT is instrumental in understanding its photophysical properties. Studies have successfully used TD-DFT to simulate the absorption spectra of Acridine Orange in an aqueous solution, considering both its protonated and neutral forms. researchgate.netnih.gov A key finding from these studies is the critical importance of including vibronic effects—the coupling between electronic transitions and molecular vibrations—to accurately model the experimental spectrum. researchgate.netnih.gov The prominent features and shape of the absorption spectra for solvated dyes are often attributable to these vibronic transitions. researchgate.net
| Method | λmax (nm) | Reference |
|---|---|---|
| Experimental | 490-494 | biorxiv.org |
| Calculated (TD-DFT, X3LYP/6-31G(d,p)) | ~490 | researchgate.netnih.gov |
Applications in Cellular and Molecular Biology Research
Nucleic Acid Staining and Visualization Methodologies
Acridine (B1665455) Orange hydrochloride hydrate (B1144303) serves as a key tool for staining and visualizing nucleic acids in various experimental contexts, from intact cells to electrophoretic gels. sigmaaldrich.com
A primary application of Acridine Orange hydrochloride hydrate is the differential staining of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) within cells. nih.govnih.gov This capability allows researchers to distinguish between these two crucial nucleic acids based on fluorescence emission, which is invaluable for assessing cellular content of DNA versus RNA and for cell cycle analysis. wikipedia.org
The mechanism behind this differential staining lies in the dye's distinct modes of interaction with double-stranded and single-stranded nucleic acids. researchgate.netmdpi.com When Acridine Orange intercalates between the base pairs of double-stranded DNA, it is in a monomeric state and emits green fluorescence. aatbio.com Conversely, when it interacts with single-stranded nucleic acids, primarily RNA but also denatured single-stranded DNA (ssDNA), it binds through electrostatic forces. aatbio.com This leads to the aggregation of dye molecules, resulting in a shift in fluorescence emission to red. wikipedia.orgaatbio.com This phenomenon, known as metachromasia, is dependent on the dye's concentration and the structure of the nucleic acid substrate. scientificlabs.co.ukmdpi.com At high concentrations, the dye can denature and precipitate both DNA and RNA. scientificlabs.co.uksigmaaldrich.com
This differential staining is widely used in techniques like fluorescence microscopy and flow cytometry to analyze cellular nucleic acid content. rndsystems.comwikipedia.org For accurate differentiation, it is often necessary to selectively denature any double-stranded RNA to ensure all cellular RNA is single-stranded, while DNA remains in its native double-helical state. researchgate.net
| Nucleic Acid Type | Binding Mode | Fluorescence Emission | Excitation Maxima (λex) | Emission Maxima (λem) |
|---|---|---|---|---|
| Double-stranded DNA (dsDNA) | Intercalation (Monomeric) | Green | ~502 nm wikipedia.org | ~525 nm wikipedia.org |
| Single-stranded RNA/DNA (ssRNA/ssDNA) | Electrostatic Binding (Aggregates) | Red/Orange-Red | ~460 nm wikipedia.org | ~650 nm wikipedia.org |
This compound is an effective stain for the visual detection of nucleic acids following separation by agarose (B213101) and polyacrylamide gel electrophoresis. sigmaaldrich.comagarscientific.com It allows for the visualization of both DNA and RNA bands within the gel matrix. sigmaaldrich.com
In agarose gel electrophoresis, Acridine Orange is used to stain DNA and RNA, providing a method for their detection. sigmaaldrich.comagarscientific.com The dye can be used to analyze both single- and double-stranded nucleic acids on the same gel. nih.gov The differential fluorescence properties are maintained in the gel matrix, with double-stranded DNA fluorescing green and single-stranded nucleic acids fluorescing red. nih.govresearchgate.net This allows for a quick assessment of the strandedness of the nucleic acid sample. Research has shown that the staining of plasmid systems in agarose gels with Acridine Orange can be sensitive to temperature, with optimal results often observed around 25°C. nih.gov
Similar to its use in agarose gels, Acridine Orange is employed to visualize nucleic acids in polyacrylamide gels. agarscientific.com This application is suitable for separating smaller DNA and RNA fragments with high resolution. One study standardized a protocol to use Acridine Orange for detecting rotavirus double-stranded RNA in polyacrylamide gels, demonstrating its utility in virology research. nih.gov The study compared its sensitivity to other common stains. nih.gov
| Stain | Mean Minimum Amount Detected (ng) |
|---|---|
| Acridine Orange | 26.0 nih.gov |
| Ethidium (B1194527) Bromide | 15.6 nih.gov |
| Silver Staining | 1.06 nih.gov |
While less sensitive than silver staining or ethidium bromide, Acridine Orange's low cost and metachromatic properties make it a practical choice for certain applications. nih.gov
This compound is a valuable probe for studying the structural integrity of chromatin and DNA denaturation. wikipedia.org DNA in situ can be progressively denatured by treating cells or nuclei with increasing concentrations of the dye. nih.gov This transition from double-stranded to single-stranded DNA can be monitored by a shift in fluorescence from green to red, which is quantifiable using flow cytometry. nih.govnih.gov
This method allows for the discrimination of cell subpopulations with different chromatin structures. nih.gov For instance, the DNA in quiescent cells has been shown to be more sensitive to Acridine Orange-induced denaturation than the DNA in exponentially growing cells. nih.gov The dye is also used to assess sperm chromatin quality by identifying sperm with denatured DNA, a factor in fertilization. wikipedia.orgnih.gov Studies have revealed that Acridine Orange can differentially stain peripheral nuclear chromatin, with green-fluorescing epichromatin being more resistant to denaturation than inner, orange-fluorescing domains. nih.gov This suggests differences in DNA conformation within the nucleus. nih.gov
Electrophoretic Gel Staining for Nucleic Acid Detection
Cellular State and Process Analysis Using this compound
The cell-permeable nature of this compound allows it to be used for monitoring various dynamic cellular states and processes in living cells. chemimpex.comaatbio.com
One of the most prominent applications is in the study of apoptosis, or programmed cell death. In apoptotic cells, chromatin undergoes condensation and fragmentation. genscript.com When stained with Acridine Orange, the nuclei of normal cells show a uniform green fluorescence, whereas apoptotic cells display bright green or yellow-green fluorescence due to condensed chromatin. genscript.com This makes it a useful tool for apoptosis screening. researchgate.net It can be used in conjunction with other dyes like ethidium bromide to distinguish between viable, apoptotic, and necrotic cells. wikipedia.org
Furthermore, Acridine Orange is widely used to analyze autophagy. scientificlabs.co.uksigmaaldrich.com As a weakly basic dye, it accumulates in acidic cellular compartments, such as lysosomes and autophagosomes. scientificlabs.co.ukaatbio.com In these acidic organelles, the protonated dye forms aggregates that emit a bright red or orange fluorescence, while the cytoplasm and nucleus maintain a green fluorescence at neutral pH. scientificlabs.co.ukumass.edumedchemexpress.com This property allows for the visualization and quantification of acidic vesicular organelles, providing a measure of autophagic activity. scientificlabs.co.ukmedchemexpress.com
| Cellular Process | Observation Principle | Normal Cells | Affected Cells |
|---|---|---|---|
| Apoptosis | Chromatin condensation alters dye binding. | Uniform green nuclear fluorescence. genscript.com | Bright green/yellow-green condensed or fragmented nuclei. genscript.com |
| Autophagy | Accumulation of dye in acidic vesicular organelles (AVOs). | Green fluorescence in nucleus and cytoplasm. scientificlabs.co.uk | Bright red/orange fluorescent vesicles (AVOs) in the cytoplasm. scientificlabs.co.ukmedchemexpress.com |
| Cell Viability | Used with membrane-impermeant dyes (e.g., Ethidium Bromide) to assess membrane integrity. | Green fluorescence (live cells). wikipedia.org | Red/Orange fluorescence (dead cells, with compromised membranes). wikipedia.org |
Cell Viability and Cell Cycle Phase Determination Assays
Acridine Orange (AO) is extensively used to assess cell viability, often in combination with other dyes that indicate membrane integrity, such as ethidium bromide (EB) or propidium (B1200493) iodide (PI). AO is a membrane-permeable dye that stains both live and dead cells. chemimpex.comlogosbio.com It intercalates with nucleic acids, emitting green fluorescence when bound to double-stranded DNA and red-orange fluorescence when bound to single-stranded RNA. genscript.com In contrast, dyes like PI can only enter cells with compromised membranes. logosbio.com This differential staining allows for the clear distinction between viable, apoptotic, and necrotic cell populations. chemimpex.comresearchgate.net
Viable cells: Exhibit a uniform green fluorescence as their intact membranes exclude PI, and AO stains the nuclear DNA. researchgate.net
Early apoptotic cells: Show bright green dots or fragmented chromatin in the nucleus due to chromatin condensation, while maintaining membrane integrity. researchgate.net
Late apoptotic cells: Display orange fluorescence as membrane integrity is partially compromised, allowing for some EB or PI entry, which overshadows the green fluorescence from AO. researchgate.netnih.gov
Necrotic cells: Stain uniformly orange or red because their compromised membranes allow for the influx of EB or PI, which stains the nucleus red. researchgate.netnih.gov
This dual-staining method provides a straightforward and sensitive technique for quantifying cell viability and the mode of cell death. logosbio.comnih.gov
Table 1: Fluorescence Characteristics in AO/PI Dual Staining for Cell Viability
| Cell State | Plasma Membrane Integrity | Acridine Orange (AO) Fluorescence | Propidium Iodide (PI) Fluorescence | Observed Color |
|---|---|---|---|---|
| Live | Intact | Green (Binds to DNA) | None (Cannot enter) | Uniformly Green |
| Early Apoptotic | Intact | Bright Green (Condensed Chromatin) | None (Cannot enter) | Bright Green Dots/Patches |
| Late Apoptotic | Compromised | Green (DNA) & Red (RNA) | Red (Enters and binds DNA) | Orange/Red |
| Necrotic | Lost | Low Green | Strong Red (Binds to DNA/RNA) | Uniformly Red/Orange-Red |
Furthermore, Acridine Orange is employed in flow cytometry for cell cycle analysis. The differential staining of DNA (green) and RNA (red) allows for the discrimination of cells in different phases of the cell cycle. Quiescent cells (G0) have low RNA content, while cells progressing through G1, S, and G2/M phases exhibit increasing RNA content, which can be quantified by the intensity of red fluorescence. nih.gov
Discernment of Programmed Cell Death Modalities
Acridine Orange possesses unique spectral properties that enable the differentiation between various modes of programmed cell death, primarily apoptosis, necrosis, and necroptosis. researchgate.netnih.gov
Apoptosis is characterized by distinct morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. genscript.com When stained with Acridine Orange, apoptotic cells can be identified by these nuclear alterations.
Early Apoptosis: Characterized by nuclear shrinkage and chromatin condensation, which appears as bright green or yellowish-green fragmented particles under a fluorescence microscope. genscript.comresearchgate.net
Late Apoptosis: As apoptosis progresses, cells may lose their nuclear demarcation and exhibit a fragmented nucleus. researchgate.net When used in conjunction with ethidium bromide, late-stage apoptotic cells will stain orange due to the loss of membrane integrity. nih.gov
This method allows for the visualization and quantification of apoptotic cells in a given population. nih.gov
Acridine Orange staining can effectively distinguish apoptosis from necrosis and necroptosis based on unique fluorescence signatures and morphological features. researchgate.netnih.gov While apoptotic cells initially maintain membrane integrity, necrotic and necroptotic cells are characterized by a rapid loss of membrane integrity. youtube.com
Apoptosis: As described, shows initial nuclear shrinkage and fragmentation with intact membranes (green fluorescence), followed by a loss of cytoplasmic RNA. researchgate.netresearchgate.net
Necrosis/Necroptosis: These cells exhibit a shrunken nucleus without clear demarcation early on. researchgate.net A key distinguishing feature is the rapid loss of cellular RNA, resulting in the absence of red AO fluorescence, and the presence of a smooth, shrunken, bright green nucleus. researchgate.netresearchgate.net
Research has shown that by analyzing the fluorescence emission spectra of AO, a ratiometric measure of nuclear DNA and cytoplasmic RNA can be obtained, providing a sensitive metric to distinguish between these cell death mechanisms. nih.govresearchgate.net
Table 2: Morphological and Fluorescent Distinctions in Cell Death Modalities with Acridine Orange
| Feature | Healthy Cell | Apoptosis | Necrosis / Necroptosis |
|---|---|---|---|
| Nuclear Morphology | Large, well-demarcated | Shrinkage, condensation, fragmentation | Shrinkage, absent demarcation, smooth |
| Cytoplasmic RNA (Red Fluorescence) | Present | Gradual loss | Rapidly lost |
| Nuclear DNA (Green Fluorescence) | Uniform | Fragmented, condensed | Bright, shrunken |
| Plasma Membrane | Intact | Intact in early stages | Compromised early |
A decrease in cytoplasmic RNA content is an early event in cellular injury and various forms of cell death, including apoptosis, necrosis, and necroptosis. researchgate.netnih.gov Acridine Orange, with its ability to stain RNA (red fluorescence), serves as a sensitive tool to detect this early sign of pathology. researchgate.net Cells with pathologically low levels of cytoplasmic RNA can be identified earlier and in greater numbers using AO staining compared to standard markers like TUNEL assays or cleaved caspase-3 immunofluorescence. researchgate.netnih.govnih.gov This makes AO-labeled cytoplasmic RNA a valuable early marker for cellular injury across a range of experimental models. nih.gov
Autophagy Monitoring and Lysosomal Membrane Permeability (LMP) Evaluation
Acridine Orange is a lysosomotropic weak base, meaning it can freely cross biological membranes in its unprotonated state but becomes protonated and trapped within acidic compartments. nih.govmdpi.com This property makes it an excellent probe for studying acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes, which are central to the process of autophagy. ufrgs.br
Upon autophagy induction, the volume of AVOs increases. AO accumulates in these acidic organelles, and at high concentrations, it forms aggregates that emit a bright red fluorescence, while the cytoplasm and nucleus show a faint green fluorescence. ufrgs.br This shift allows for the quantification of autophagy by measuring the red-to-green fluorescence intensity ratio (R/GFIR). ufrgs.br
Acridine Orange is also a well-established tool for monitoring Lysosomal Membrane Permeability (LMP), a critical event that can precede and trigger cell death. nih.govresearchgate.net In healthy cells with intact lysosomes, AO is sequestered within these organelles, resulting in distinct red fluorescent puncta. Upon induction of LMP, AO leaks into the cytosol, causing a decrease in red fluorescence and a concurrent increase in diffuse green fluorescence throughout the cell. nih.govresearchgate.net This relocation of the dye provides a real-time method to observe lysosomal destabilization. nih.govnih.gov
Mitochondrial Status and Mass Assessment
Derivatives of Acridine Orange, particularly 10-N-nonyl acridine orange (NAO), are widely used to assess mitochondrial mass. researchgate.netnih.govmdpi.com NAO is a fluorescent probe that specifically binds to cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. nih.gov This binding is largely independent of the mitochondrial membrane potential (ΔΨm), making NAO a reliable marker for mitochondrial content. nih.govnih.gov
By quantifying the fluorescence intensity of NAO-stained cells, typically via flow cytometry, researchers can estimate the total mitochondrial mass. researchgate.netnih.gov Studies have shown that NAO is more suitable than other dyes like MitoTracker Green (MTG) for assessing mitochondrial mass, especially under conditions of oxidative stress, as MTG fluorescence can be influenced by reactive oxygen species. researchgate.netnih.gov The specific affinity of NAO for cardiolipin has made it a crucial tool for imaging mitochondria and quantifying mitochondrial mass in various cell types and experimental conditions. nih.gov
Microscopic Imaging Applications
The unique spectral properties of Acridine Orange (AO) make it suitable for various advanced fluorescence microscopy techniques. When it binds to double-stranded DNA (dsDNA) through intercalation, it emits a green fluorescence. wikipedia.org Conversely, its interaction with single-stranded RNA (ssRNA) or its aggregation at high concentrations within acidic organelles results in a red fluorescence. wikipedia.orgmedchemexpress.com This differential staining is fundamental to its application in visualizing cellular structures and dynamic events. sigmaaldrich.combiocompare.com
Epifluorescence Microscopy for Subcellular Localization
Epifluorescence microscopy is a standard technique that leverages the metachromatic properties of this compound for the simultaneous visualization of different subcellular compartments. biocompare.comsigmaaldrich.com In living cells, AO readily crosses the plasma membrane. tocris.com
Nucleus: In the nucleus, AO intercalates into the double-helical structure of DNA, resulting in a distinct green fluorescence with an emission maximum around 525 nm. wikipedia.orgmdpi.com
Cytoplasm and Nucleolus: The cytoplasm, rich in ribosomal and messenger RNA, exhibits red or orange fluorescence due to the electrostatic interaction and stacking of AO on these single-stranded nucleic acids. wikipedia.orgumass.edu The nucleolus, a site of high RNA concentration, also stains intensely red. ufrgs.br
Acidic Organelles: AO is a weak base and therefore accumulates in cellular compartments with a low internal pH, such as lysosomes and autophagosomes. wikipedia.orgufrgs.brnih.gov In these acidic vesicular organelles (AVOs), the dye becomes protonated and trapped, reaching high concentrations that lead to the formation of aggregates. ufrgs.brnih.gov These aggregates exhibit a characteristic bright red to orange fluorescence (emission maximum ~650 nm), allowing for the clear identification and study of these organelles. tocris.comufrgs.br
This differential staining enables researchers to assess the general morphology of the cell, the distribution of nucleic acids, and the volume and integrity of the lysosomal compartment in a single staining step. sigmaaldrich.comnih.gov For instance, the disruption of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP), can be observed as a relocation of the dye, leading to a decrease in red punctate fluorescence and an increase in diffuse green cytoplasmic fluorescence. nih.govresearchgate.net
Total Internal Reflection Fluorescence (TIRF) Microscopy in Live-Cell Studies
Total Internal Reflection Fluorescence (TIRF) microscopy is an ideal technique for imaging cellular processes occurring at or near the plasma membrane, as it selectively excites fluorophores within a very thin optical section (typically <100 nm). This minimizes background fluorescence from the rest of the cell, providing high-contrast images of events like exocytosis. nih.govnih.gov
This compound has been effectively used with TIRF microscopy to study the real-time release of granular content in live cells, such as mucin secretion from airway epithelial cells (e.g., Calu-3 cell line). nih.govnih.gov In these studies, AO accumulates and concentrates in mucin granules, causing its fluorescence to shift to red. nih.gov Upon stimulation, the fusion of these granules with the plasma membrane can be visualized as a sudden appearance of a bright fluorescent spot at the cell surface. The high signal-to-noise ratio afforded by TIRF allows for the clear detection of these individual exocytotic events with high temporal and spatial resolution. nih.gov
Fluorescence Lifetime Imaging (FLIM) for Dynamic Cellular Processes
Fluorescence Lifetime Imaging (FLIM) is an advanced microscopy technique that measures the decay rate of fluorescence (the "lifetime") at each pixel of an image, providing information about the molecular environment of the fluorophore, independent of its concentration. This compound exhibits distinct fluorescence lifetimes depending on its aggregation state, a property that can be exploited in FLIM studies. nih.govnih.gov
Research has shown that AO's spectroscopic properties are highly concentration-dependent:
Monomeric State: At low concentrations, AO exists as monomers, which have a short fluorescence lifetime of approximately 1.76 nanoseconds. nih.govnih.gov This state is characteristic of AO in the cytoplasm or when intercalated into DNA.
Aggregate State: At high concentrations, such as those found within intracellular granules or lysosomes, AO forms aggregates. These aggregates have a dramatically different, much longer fluorescence lifetime of about 20 nanoseconds and a red-shifted emission spectrum. nih.govnih.gov
This significant difference in fluorescence lifetime allows FLIM to distinguish between AO monomers and aggregates with high contrast. In live-cell imaging, FLIM can be used to monitor the accumulation of AO in granules and its subsequent release. For example, FLIM has been applied to AO-stained Calu-3 cells to confirm the high concentration of the dye within intracellular granules, as indicated by the long fluorescence lifetime, compared to the shorter lifetime observed in the cytoplasm. nih.govnih.gov This provides a powerful tool for studying the biophysics of granule maturation and secretion.
Real-time Imaging of Granule Release and Cellular Swelling
The combination of AO staining with live-cell imaging techniques like TIRF microscopy allows for the detailed, real-time visualization of not only the exocytosis of granules but also the subsequent swelling and dispersal of their contents. nih.govnih.gov
In the study of mucin secretion, following the fusion of the mucin granule with the plasma membrane, the condensed mucin content becomes hydrated and rapidly expands or "swells." nih.gov When labeled with AO, this process is seen under a TIRF microscope as a rapidly expanding patch of bright fluorescence originating from the point of exocytosis. nih.gov The expansion kinetics can be precisely measured from the image series, providing quantitative data on the biophysical properties of the secreted material. For instance, the rate of expansion of mucin gel has been shown to follow first-order kinetics with a diffusivity of 3.98 ± 0.07 × 10−7 cm²/s. nih.gov Following this initial swelling, the fluorescence intensity decreases as the AO diffuses away from the secreted content, a process that is significantly slower in the viscous mucus gel compared to a bulk aqueous solution. nih.govnih.gov
Flow Cytometry Protocols and Quantitative Analysis
This compound is widely used in flow cytometry, a technique that allows for the high-throughput analysis of thousands of cells per second. sigmaaldrich.combiocompare.com Its ability to differentially stain DNA and RNA makes it particularly valuable for cell cycle analysis and assessing the transcriptional activity of cell populations. rndsystems.comrenyi.hu
Concurrent DNA and RNA Content Measurement
A key application of AO in flow cytometry is the simultaneous measurement of cellular DNA and RNA content. renyi.hunih.gov This method provides more detailed information than DNA content analysis alone, allowing for the distinction between quiescent (G0) and cycling (G1) cells and the analysis of cell growth and proliferation. renyi.hu
The staining protocol typically involves a two-step process under specific pH and ionic strength conditions. First, cells are permeabilized with a non-ionic detergent like Triton X-100 in an acidic buffer. renyi.huresearchgate.net This step is crucial as it allows the dye to enter the cell and dissociates histones from DNA, ensuring stoichiometric binding. renyi.hu Subsequently, the cells are stained with an AO solution containing a chelating agent such as EDTA. The chelator selectively denatures double-stranded RNA (like rRNA and tRNA) into a single-stranded conformation, while the double-stranded DNA remains intact. renyi.huresearchgate.net
When analyzed by a flow cytometer with blue light excitation (e.g., a 488 nm laser), the AO bound to different nucleic acids emits at distinct wavelengths:
DNA: AO intercalated into dsDNA fluoresces green (emission maximum ~530 nm). The intensity of the green fluorescence is directly proportional to the DNA content, allowing for the characterization of cells in G0/G1, S, and G2/M phases of the cell cycle.
RNA: AO electrostatically bound to the now single-stranded RNA fluoresces red (emission maximum >630 nm). The intensity of the red fluorescence is proportional to the cellular RNA content, which is generally higher in metabolically active and proliferating cells compared to quiescent cells. renyi.hunih.gov
By plotting the green fluorescence (DNA content) against the red fluorescence (RNA content), a two-dimensional cytogram is generated. This allows for the detailed quantification of cell populations based on both their position in the cell cycle and their biosynthetic activity. nih.gov For example, quiescent G0 cells have a 2N DNA content and low RNA content, while proliferating G1 cells have the same DNA content but a significantly higher RNA content. renyi.hu This method has proven valuable in assessing the biology of various cell types, including hematoreticular malignancies. renyi.hunih.gov
Data Tables
Table 1: Spectral Properties of this compound in Cellular Environments
| Binding Target | Binding Mode | Excitation Max (nm) | Emission Max (nm) | Observed Color | Fluorescence Lifetime |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green | Short (~1.8 ns) nih.govnih.gov |
| Single-stranded RNA (ssRNA) | Electrostatic Stacking | ~460 | ~650 | Red / Orange | Not typically measured |
| Acidic Vesicular Organelles | Aggregation | ~440-475 | ~630-650 | Red / Orange | Long (~20 ns) nih.govnih.gov |
Data compiled from multiple sources. wikipedia.orgtocris.comnih.govnih.govcarlroth.com
Table 2: Interpretation of Acridine Orange Fluorescence in Microscopy and Flow Cytometry
| Application | Fluorescence Signal | Interpretation |
| Epifluorescence Microscopy | Bright green nucleus | Staining of double-stranded DNA. |
| Red/orange cytoplasm & nucleolus | Staining of single-stranded RNA. | |
| Punctate red/orange vesicles | Accumulation in acidic organelles (lysosomes, autophagosomes). ufrgs.brnih.gov | |
| Shift from red puncta to diffuse green | Lysosomal membrane permeabilization (LMP). nih.govresearchgate.net | |
| Flow Cytometry | Green fluorescence intensity | Proportional to DNA content (Cell Cycle: G0/G1, S, G2/M). renyi.hu |
| Red fluorescence intensity | Proportional to RNA content (Indicator of metabolic/biosynthetic activity). renyi.hunih.gov | |
| Low red, 2N green signal | Quiescent (G0) cell population. renyi.hu | |
| High red, 2N green signal | Proliferating (G1) cell population. renyi.hu |
Detection and Quantification of DNA Damage
Acridine Orange serves as a valuable tool for the detection and quantification of DNA damage. The dye exhibits differential fluorescence based on its interaction with double-stranded versus single-stranded nucleic acids. When it binds to double-stranded DNA (dsDNA), it fluoresces green, while its association with single-stranded DNA (ssDNA) or RNA results in red fluorescence. microbeonline.comyoutube.comresearchgate.net This property is exploited in assays to detect DNA fragmentation, a hallmark of damaged DNA. researchgate.net
For instance, in sperm chromatin integrity tests, Acridine Orange staining can distinguish between sperm with intact, double-stranded DNA (green fluorescence) and those with fragmented, single-stranded DNA (red fluorescence). researchgate.net This methodology allows for the quantification of DNA damage in individual cells and is applicable in various research contexts, including studies on infertility. wikipedia.org
High-Throughput Analysis of Basal Autophagy and Autophagic Flux
Acridine Orange is instrumental in the study of autophagy, a cellular recycling process. It is a lysosomotropic dye that accumulates in acidic vesicular organelles (AVOs), such as autolysosomes, which are key components of the autophagic pathway. nih.govnih.gov In these acidic environments, the dye becomes protonated, trapped, and forms aggregates that emit a bright red fluorescence, whereas in the nucleus and cytoplasm, it fluoresces green. wikipedia.orgnih.gov
This shift from green to red fluorescence upon accumulation in AVOs allows for the quantification of late-stage autophagy. tandfonline.comtandfonline.com The ratio of red to green fluorescence intensity can be measured to assess autophagic activity. tandfonline.comufrgs.br This method has been adapted for high-throughput screening using image cytometry, providing an objective and inexpensive way to analyze both basal autophagy and autophagic flux. nih.govtandfonline.comtandfonline.com This approach is a reliable complement to other methods for studying autophagy, such as the analysis of GFP-LC3 puncta. ufrgs.br
Enumeration of Parasitemia in Infection Models
In parasitology, Acridine Orange is used for the detection and enumeration of parasites, particularly in malaria research. woodleyequipment.comijsr.net The dye stains the nucleic acids within parasites like Plasmodium, causing them to fluoresce brightly and allowing for their visualization and counting within red blood cells. ijsr.netnih.gov This method can be more sensitive than traditional Giemsa staining, especially in cases of low parasitemia. woodleyequipment.comparahostdis.orgresearchgate.net
Flow cytometry combined with Acridine Orange staining provides a rapid and quantitative method for enumerating parasitized erythrocytes. nih.govelsevierpure.com However, challenges can arise in animal models with high numbers of reticulocytes, as the increased nucleic acid content in these immature red blood cells can interfere with the discrimination between infected and uninfected cells. nih.gov Despite this, the technique remains a valuable tool for screening and diagnosis in many contexts. woodleyequipment.comnih.gov
Optimized Staining and Acquisition Procedures for Flow Cytometric Analysis
For effective flow cytometric analysis using Acridine Orange, optimized protocols are crucial. Staining procedures must be performed in subdued light to protect the dye from degradation. ufrgs.br A typical protocol involves preparing a stock solution of Acridine Orange, which is then diluted in a pre-warmed culture medium to a working concentration, often around 1 µg/mL. ufrgs.brufrgs.br Cells are harvested and resuspended in the staining solution for a short incubation period (e.g., 15 minutes) at room temperature in the dark before acquisition on a flow cytometer. ufrgs.br
During acquisition, standard procedures are used to gate out debris and cell doublets using forward and side scatter plots. ufrgs.br For autophagy studies, a ratiometric analysis of the red-to-green fluorescence intensity ratio (R/GFIR) is employed to quantify the data, which has been shown to provide more accurate results compared to analyzing only the red fluorescence intensity. ufrgs.brscispace.com It is also important to note that the purity of the Acridine Orange dye is critical for the success of these techniques. renyi.hu
Contributions to Microbiology Research
Acridine Orange has proven to be a simple, inexpensive, and rapid staining procedure in microbiology, often demonstrating greater sensitivity than the Gram stain for detecting microorganisms in various clinical and non-clinical samples. wikipedia.orgnih.gov
Rapid Detection and Enumeration of Microorganisms in Various Samples
Acridine Orange is widely used for the rapid detection and enumeration of microorganisms in diverse samples, including blood cultures, cerebrospinal fluid, urine, and raw milk. nih.govmdpi.comnih.gov The dye binds to the nucleic acids of both live and dead microorganisms, causing them to fluoresce brightly, typically orange, against a darker background. biotrend.commicrobenotes.com This allows for quick scanning of specimens at lower magnifications compared to traditional methods like Gram staining. wikipedia.org
Studies have shown that Acridine Orange staining is a sensitive and reliable method for detecting bacteria in blood cultures early in the incubation period and can be a viable alternative to blind subcultures. biotrend.commicrobeonline.comnih.gov The technique is also applicable for direct counts of bacteria and archaea in aqueous environmental samples using epifluorescence microscopy. nih.gov However, the fluorescence intensity can be influenced by the metabolic state of the bacteria, which may affect automated counting systems. nih.gov
Differentiation of Microbial Cells from Host Tissue Components
A key advantage of Acridine Orange staining, particularly at a low pH, is its ability to differentially stain microbial cells from host tissue components. fishersci.comdalynn.com When buffered at an acidic pH (e.g., 4.0), bacteria and fungi fluoresce a bright orange, while the nuclei of host cells, such as leukocytes and epithelial cells, stain green or yellow-green. wikipedia.orgfishersci.comdalynn.com This sharp contrast facilitates the easy detection of microorganisms within a complex background of host cells and debris. wikipedia.orgnih.gov
This differential staining is particularly useful in the examination of clinical specimens like cerebrospinal fluid, body fluids, and tissues, where distinguishing invading microbes from host cells is critical. nih.govdalynn.com The method has been reported to be highly sensitive for screening various clinical specimens and is especially advantageous for examining samples that are difficult to interpret with a Gram stain, such as bloody fluids or thick exudates. nih.gov
Plasmid Curing Studies in Bacterial Systems
This compound is a well-established intercalating agent utilized in molecular biology for the elimination, or "curing," of plasmids from bacterial cells. This process is crucial for determining whether a specific bacterial trait, such as antibiotic resistance, is encoded by a plasmid or the bacterial chromosome. The mechanism of action for acridine orange in plasmid curing involves its intercalation into the plasmid DNA, which preferentially inhibits plasmid replication without significantly affecting the replication of the host cell's chromosomal DNA. nih.govresearchgate.netamrita.edu This selective inhibition leads to the loss of the plasmid in successive generations of bacterial cells. The effectiveness of plasmid curing with acridine orange can be influenced by factors such as the concentration of the curing agent, the bacterial species, and the specific characteristics of the plasmid itself. amrita.edu
Detailed research findings have demonstrated the utility of acridine orange in plasmid curing across various bacterial systems. For instance, in studies involving Escherichia coli, acridine orange has been used to eliminate plasmids carrying antibiotic resistance genes. nih.gov In one such study, the treatment of multidrug-resistant E. coli with acridine orange resulted in the loss of plasmids, rendering the bacteria susceptible to tetracycline (B611298). Another study on E. coli from urinary tract infections reported curing frequencies of 5.55% and 11.76% at acridine orange concentrations of 50 µg/ml and 75 µg/ml, respectively. researchgate.net However, it was also noted that acridine orange was more effective in eliminating smaller plasmids. banglajol.info
In the context of pathogenic bacteria like Staphylococcus aureus, acridine orange has been employed to investigate the plasmid-mediated nature of antibiotic resistance. A study on S. aureus from wound infections showed a reduction in resistance to several antibiotics after plasmid curing with acridine orange, indicating that the resistance was plasmid-borne. arpgweb.com Specifically, a notable decrease in resistance was observed for ofloxacin (B1677185) (17.3%) and gentamicin (B1671437) (13.8%). arpgweb.com Similarly, research on S. aureus from chicken droplets demonstrated that treatment with acridine orange led to a reduction in resistance to ampicillin, oxacillin, and gentamycin. abu.edu.ng
The application of acridine orange for plasmid curing extends to other bacterial genera as well. In various Vibrio species, acridine orange has been used to eliminate plasmids and ascertain the genetic basis of certain traits. nih.gov Furthermore, studies on lactic acid bacteria have explored the efficiency of acridine orange in plasmid curing, although its effectiveness can be lower compared to other curing agents like novobiocin. jmb.or.kr Research on bacterial isolates from upper respiratory tract infections, including Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa, revealed that resistance to several beta-lactam antibiotics was reversed after plasmid curing with acridine orange, suggesting the plasmid-mediated nature of this resistance. umyu.edu.ng
The following tables summarize the findings from various research studies on the use of acridine orange for plasmid curing in different bacterial systems.
Table 1: Plasmid Curing Efficiency of Acridine Orange in Escherichia coli
| Bacterial Strain | Plasmid Marker | Acridine Orange Concentration (µg/ml) | Curing Efficiency (%) | Reference |
|---|---|---|---|---|
| Multidrug-resistant E. coli | Tetracycline resistance | 70-150 | Successful elimination of plasmids, leading to tetracycline sensitivity | |
| E. coli from urinary tract infections | Amoxicillin resistance | 50 | 5.55 | researchgate.net |
| E. coli from urinary tract infections | Amoxicillin resistance | 75 | 11.76 | researchgate.net |
Table 2: Reduction in Antibiotic Resistance Following Plasmid Curing with Acridine Orange in Staphylococcus aureus
| Source of Isolate | Antibiotic | Reduction in Resistance (%) | Reference |
|---|---|---|---|
| Wound infections | Ofloxacin | 17.3 | arpgweb.com |
| Wound infections | Gentamicin | 13.8 | arpgweb.com |
| Wound infections | Ceftazidime | 3.5 | arpgweb.com |
| Wound infections | Ceftriaxone | 3.5 | arpgweb.com |
| Chicken droplets | Ampicillin | 22 | abu.edu.ng |
| Chicken droplets | Oxacillin | 19 | abu.edu.ng |
Table 3: Application of Acridine Orange in Plasmid Curing for Various Bacterial Species
| Bacterial Species | Key Finding | Reference |
|---|---|---|
| Vibrio species | Used to eliminate plasmids and determine the genetic basis of traits. | nih.gov |
| Lactic Acid Bacteria | Investigated for plasmid curing, though may be less effective than other agents. | jmb.or.kr |
| Streptococcus pyogenes | Resistance to beta-lactam antibiotics was reversed after curing. | umyu.edu.ng |
Development of Acridine Orange Hydrochloride Hydrate Based Probes and Derivatives
Rational Design and Chemical Synthesis of Novel Analogs
The rational design of novel Acridine (B1665455) Orange hydrochloride hydrate (B1144303) analogs involves strategic chemical modifications to its core structure to enhance its efficacy, targeting capabilities, and functionality. A key approach is the synthesis of hybrid molecules that combine the acridine scaffold with other functional moieties.
One notable example is the development of an acridine orange-sulfonamide hybrid. The design rationale for this analog is based on the observation that hypoxic tumors, which are characterized by an acidic environment, often overexpress carbonic anhydrase (CA) IX. Primary sulfonamides are known inhibitors of this enzyme. By attaching a sulfonamide group to the acridine orange structure, researchers created a derivative capable of selectively targeting these tumor-associated enzymes. The synthesis involves reacting acridine with sulfur to produce a thiol derivative, followed by methylation and subsequent reaction to introduce the sulfonamide moiety. This hybrid molecule retains the fluorescent properties of acridine orange while gaining the ability to act as a selective inhibitor of specific carbonic anhydrase isoforms, making it a candidate for theranostic applications in hypoxic tumors.
Another area of rational design focuses on improving the interaction of acridine orange with specific nucleic acid structures. Novel bis-acridine orange (BAO) dyes have been synthesized, which consist of two acridine orange units connected by a linker. This design aims to enhance binding affinity and stability when interacting with double-stranded DNA (dsDNA). Molecular dynamics simulations have shown that these BAO dyes transition from a stacked to an elongated conformation upon interacting with dsDNA, a change that corresponds with an enhancement in fluorescence. These BAO dyes have demonstrated improved performance in applications like quantitative polymerase chain reaction (qPCR) compared to other DNA-binding dyes. nih.gov
Furthermore, modifications to the acridine structure have been explored to create analogs with altered photophysical properties and cellular targets. For instance, the substitution of a dimethylamino group with an isocyano moiety resulted in a new compound, 3-N,N-dimethylamino-6-isocyanoacridine (DM). This modification alters the molecule's optical properties and shifts its phototoxic effects from DNA damage to the permeabilization of lysosomal membranes, highlighting how targeted chemical synthesis can fine-tune the biological activity of acridine orange derivatives. nih.gov The synthesis of such derivatives often involves multi-step processes starting from the basic acridine ring structure. nih.gov
Development of Radiopharmaceuticals for Targeted DNA Interactions
The DNA-intercalating properties of acridine orange have been leveraged in the development of radiopharmaceuticals for targeted cancer therapy, specifically Auger therapy. This therapeutic approach utilizes Auger-electron-emitting radionuclides, which, when positioned in close proximity to DNA, can induce highly localized and significant damage, such as double-strand breaks (DSBs). researchgate.net
Researchers have synthesized and evaluated a series of acridine orange derivatives labeled with either Iodine-125 (¹²⁵I) or Technetium-99m (⁹⁹mTc), both of which are Auger electron emitters. researchgate.net The design of these radiopharmaceuticals involves attaching the radionuclide to the acridine orange moiety via a linker chain of varying length. researchgate.net The length of this linker is a critical parameter, as it determines the distance between the radionuclide and the DNA double helix upon intercalation of the acridine orange unit. researchgate.net
Studies have shown that these radiolabeled AO derivatives act as DNA intercalators and are capable of inducing DSBs in plasmid DNA. researchgate.net The efficiency of DNA damage was found to be highly dependent on the linker length. For instance, in one study, two compounds, ¹²⁵I-C₅ and ⁹⁹mTc-C₃, which position their respective radionuclides at similar distances from the DNA, produced comparable yields of double-strand breaks. researchgate.net This finding was significant as it provided the first evidence that ⁹⁹mTc could be as effective as ¹²⁵I in causing DNA damage when optimally positioned. researchgate.net
Molecular docking studies and Monte Carlo simulations have been used to complement experimental data, confirming the intercalation mechanism and helping to predict the energy deposition at the nanoscale. researchgate.net Furthermore, in vitro studies with tumor cells have demonstrated high nuclear retention for some of these compounds, particularly ⁹⁹mTc-C₃. This high retention suggests that ⁹⁹mTc-labeled acridine orange derivatives are highly promising for the design of effective Auger-emitting radiopharmaceuticals. researchgate.net
Innovation in Biosensor Development and Fluorescent Probe Design
The unique spectral properties of Acridine Orange hydrochloride hydrate have spurred significant innovation in the development of biosensors and fluorescent probes. Its ability to differentially stain DNA and RNA makes it a fundamental tool for assessing cell viability and metabolic activity. mdpi.comirispublishers.com When bound to dsDNA, it fluoresces green, while its interaction with ssDNA or RNA results in red fluorescence. researchgate.net This metachromatic property is the basis for probes that can distinguish between healthy, apoptotic, and necrotic cells. nih.gov
Building on this, novel probes have been designed by modifying the acridine structure. For example, amino-isocyanoacridines (ICAAcs) have been developed as a new family of AO-type dyes. These derivatives exhibit an enhanced solvatochromic emission range and, importantly, have a reduced basicity (pKa values between 7.05 and 7.58) compared to AO (pKa ≈ 10.5). This shift in pKa makes them highly effective and stable pH probes within the physiological pH range of 6-8, allowing for precise measurements of pH changes in cellular microenvironments like the Stern layer of micelles. nih.gov
Further innovations include the development of acridine-based probes sensitive to other microenvironment parameters, such as polarity and viscosity. By reacting 9-acridine carboxaldehyde with different cyano compounds, researchers have created probes where the fluorescence properties change in response to the polarity of the solvent. For instance, one such probe exhibited a significant red-shift in its maximum emission wavelength and a 38-fold enhancement in fluorescence intensity as solvent polarity increased. These polarity-sensitive probes have been used for imaging lipid droplets within cells. nih.gov
The core acridine structure has also been utilized in creating fluorescent probes for specific biomolecules. A non-fluorescent dimer of Acridine Orange can be formed in the presence of an anionic surfactant. This dimer exhibits greatly enhanced fluorescence upon binding to proteins, a phenomenon that has been harnessed to develop a sensitive fluorescent probe for protein determination, with a detection limit significantly lower than conventional methods. edi-info.ir
Investigation of Photostability and Lightfastness Properties in Modified Structures
A critical aspect of developing fluorescent probes for applications like bioimaging is their photostability, or resistance to photobleaching upon prolonged exposure to light. Acridine orange itself can be susceptible to photodegradation, which can limit its use in experiments requiring long-term imaging. researchgate.netresearchgate.net Consequently, research has been directed towards synthesizing modified acridine structures with improved photostability and lightfastness.
One successful strategy involves the covalent attachment of a UV absorber moiety to the acridine orange molecule. In one study, novel dyes were synthesized by condensing acridine orange with (2-hydroxy-4-(3-iodopropoxy)phenyl)(phenyl)methanone, a compound that acts as a UV absorber. When subjected to light irradiation, these synthesized dyes demonstrated excellent stability compared to the unmodified commercial acridine orange, as the integrated UV absorber helps to dissipate light energy and protect the core chromophore. researchgate.net
Another approach to enhancing photostability involves modifying the substitution at the 9-position of the acridine ring. The synthesis of 9-arylated acridine derivatives has been shown to yield molecules with excellent lightfastness properties compared to standard acridine orange. The improved stability is attributed to steric interactions and a higher degree of twist between the aromatic ring at the 9-position and the acridine core. This conformation is believed to decrease transition probability and energy transfer, thus reducing the likelihood of photochemical reactions that lead to bleaching. researchgate.net
The photostability of novel probes is often evaluated through direct comparison with acridine orange under identical, high-intensity light exposure. For example, a novel photostable probe was compared to acridine orange by staining different compartments of live cells and subjecting them to continuous laser excitation. After 200 seconds, the fluorescence intensity of acridine orange dropped to just 6% of its initial value, whereas the modified probe retained 60% of its original fluorescence, demonstrating significantly superior photostability. researchgate.net These investigations underscore the importance of structural modifications in overcoming the limitations of photobleaching in acridine-based dyes.
Q & A
Q. Methodological Answer :
- Melting Point Analysis : Dissolve 250 mg in 25 mL water, alkalize with 6 N ammonium hydroxide, filter the precipitate, dry at 105°C for 2 hours, and measure the melting range (expected: 284–287°C; range ≤2°C) .
- Infrared Spectroscopy (IR) : Compare the IR spectrum of the dried precipitate with reference standards to confirm functional groups (e.g., dimethylamino and acridine moieties) .
- Chromatographic Validation : Use HPLC or TLC to verify retention times against certified standards, ensuring consistency with the compound's polarity and molecular weight .
Basic: What are the recommended protocols for preparing this compound solutions for fluorescence microscopy?
Q. Methodological Answer :
- Stock Solution : Prepare a 0.1% (w/v) solution in ultrapure water (e.g., Milli-Q). Filter through a 0.22 µm membrane to remove particulates .
- Working Concentration : Dilute to 1–10 µg/mL in PBS (pH 7.0–7.4) for cell staining. Adjust pH using NaOH/HCl if needed, as fluorescence intensity is pH-dependent .
- Dual Staining : Combine with ethidium bromide (0.01% w/v) for apoptosis assays. Incubate cells for 10 minutes at room temperature, protected from light .
Basic: How can researchers assess the purity of this compound, especially when commercial sources report varying purity levels (e.g., 80% vs. ≥98%)?
Q. Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance at 492 nm (AO-specific peak). Compare extinction coefficients (ε ≈ 52,000 M⁻¹cm⁻¹) with literature values to estimate purity .
- Elemental Analysis (EA) : Quantify carbon, hydrogen, nitrogen, and chlorine content. Deviations >2% from theoretical values (C: 60.63%, H: 6.29%, N: 12.48%, Cl: 10.52%) indicate impurities .
- Thermogravimetric Analysis (TGA) : Determine hydrate content by measuring weight loss at 100–150°C .
Advanced: How should researchers optimize Acridine Orange concentration and incubation time for dual staining with ethidium bromide in apoptosis assays to avoid spectral overlap?
Q. Methodological Answer :
- Concentration Titration : Test AO concentrations (1–20 µg/mL) with fixed ethidium bromide (0.01% w/v). Use fluorescence filters to separate emission spectra (AO: 525 nm green; EtBr: 605 nm red) .
- Time-Course Studies : Incubate cells for 5–30 minutes. Shorter times (5–10 min) reduce dye aggregation, while longer periods enhance signal but risk cytotoxicity .
- Controls : Include unstained cells and single-dye treatments to validate specificity and minimize cross-talk .
Advanced: What methodological considerations are critical when using this compound in multimodal imaging techniques, such as combining fluorescence microscopy with electrochemical measurements?
Q. Methodological Answer :
- Electrochemical Compatibility : Use AO at ≤5 µM in buffered electrolytes (e.g., 0.1 M NaCl) to avoid interference with redox probes (e.g., ferrocene methanol) .
- Surface Adsorption Mitigation : Pre-treat electrodes with surfactants (e.g., 0.1% Triton X-100) to reduce nonspecific AO binding .
- Real-Time Monitoring : Synchronize fluorescence imaging with electrochemical scans to correlate nucleic acid binding (AO fluorescence) with redox activity .
Advanced: How can contradictory results in nucleic acid binding affinity studies using Acridine Orange be resolved, particularly when comparing data from resonance light scattering (RLS) versus fluorescence quenching methods?
Q. Methodological Answer :
- Mechanistic Clarification : RLS detects AO aggregation on DNA (enhanced at high AO:DNA ratios), while fluorescence quenching reflects intercalation (dominant at low ratios). Perform titrations across a range of AO:DNA molar ratios (0.1–10) .
- Buffer Conditions : Standardize ionic strength (e.g., 50 mM NaCl) and pH (7.0–7.4), as these affect AO’s binding mode (intercalation vs. electrostatic interactions) .
- Cross-Validation : Use complementary techniques like circular dichroism (CD) or isothermal titration calorimetry (ITC) to quantify binding constants and resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
